1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine can be synthesized through the methylation of pyrazole followed by amination. The process typically involves:
Methylation: Pyrazole reacts with methylating agents such as iodomethane or bromomethane to form 3-methylpyrazole.
Amination: The 3-methylpyrazole is then reacted with ammonia to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazol-5-amine: Similar in structure but with one less methyl group.
1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the isopropyl group.
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amine.
Uniqueness: 1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4,5-dimethyl-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-5(2)11-8(9)6(3)7(4)10-11/h5H,9H2,1-4H3 |
InChI Key |
OPNIZLNYKNTTKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)C)N |
Origin of Product |
United States |
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